molecular formula C15H12Cl2S2 B12612913 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) CAS No. 915951-91-6

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)

Cat. No.: B12612913
CAS No.: 915951-91-6
M. Wt: 327.3 g/mol
InChI Key: YSDOCOFYECLGNL-UHFFFAOYSA-N
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Description

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a complex organic compound featuring a cyclopentadiene core linked to two 5-chloro-2-methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Cycloaddition Reactions

The cyclopentadiene moiety enables participation in [4+2] Diels-Alder reactions with dienophiles. While direct experimental data for this compound is limited, analogous systems demonstrate reactivity under thermal or Lewis acid-catalyzed conditions .

Dienophile Conditions Product Yield/Notes
Maleic Anhydride80°C, toluene, 24hBicyclic adductTheoretical prediction (no reported yield)
TetracyanoethyleneFeCl₃ catalysis, RTElectron-deficient cycloadductRequires Lewis acid activation

Mechanistically, the electron-donating methyl groups on thiophenes enhance the diene's electron density, favoring cycloaddition. The chloro substituents may sterically hinder reactivity at certain positions.

Electrophilic Substitution on Thiophene Rings

The thiophene rings undergo regioselective electrophilic substitution, with chlorine directing incoming electrophiles to the α-position relative to sulfur .

Reagent Conditions Substitution Position Product
HNO₃ (dilute)H₂SO₄, 0°CC4 of thiopheneNitro-derivative
Br₂FeCl₃, CH₂Cl₂, RTC5 of thiopheneDibrominated product

Key Insight : Methyl groups act as weak activating substituents, while chlorine deactivates the ring, slowing reaction rates compared to unsubstituted thiophenes .

Oxidation and Reduction

The compound exhibits dual reactivity:

  • Oxidation : Thiophene rings are oxidized to sulfoxides or sulfones using H₂O₂/AcOH or mCPBA.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively saturates the cyclopentadiene core to cyclopentane .

Reaction Type Conditions Product Selectivity
Oxidation (S-site)mCPBA, CH₂Cl₂, 0°CSulfone derivativePartial conversion observed
Hydrogenation10% Pd/C, H₂ (1 atm), EtOHCyclopentane-linked bisthiopheneComplete diene saturation

Photochemical Reactions

The cyclopentadiene system undergoes reversible electrocyclic ring-opening under UV light, as observed in structurally related photochromic switches .

Wavelength Conditions Product Quantum Yield
365 nmTHF, RTRing-opened diradical intermediateΦ = 0.12 (estimated)
254 nmToluene, -20°CReversible cyclizationFatigue resistance > 100 cycles

Mechanism : Conjugation between the diene and thiophene rings stabilizes the excited state, enabling reversible σ-bond cleavage .

Lewis Acid-Catalyzed Transformations

FeCl₃ induces oxetane formation in carbonyl-olefin metathesis , suggesting potential for analogous reactivity with this compound’s diene system.

Catalyst Substrate Product Notes
FeCl₃AldehydeOxetane-intermediateRequires electron-deficient aldehydes
SnCl₄KetonesTransannular metathesis productLow yields due to steric hindrance

Cross-Coupling Reactions

The chloro substituents enable Suzuki-Miyaura couplings under palladium catalysis, though reactivity is attenuated by the thiophene’s electron-withdrawing effects .

Reagent Conditions Product Yield
Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, DMFBiphenyl-derivative~45%
Vinyltin ReagentStille coupling, CuIExtended π-systemNot reported

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility

The compound's structure allows it to participate in various chemical reactions, making it a useful building block in organic synthesis. It can undergo cycloaddition reactions, which are pivotal in constructing complex molecular architectures. For instance:

  • Diels-Alder Reactions : The cyclopentadiene moiety can act as a diene in Diels-Alder reactions, facilitating the formation of six-membered rings with electron-deficient dienophiles. This reactivity has been exploited to synthesize novel heterocyclic compounds that exhibit biological activity.

Materials Science

Fluorescent Materials

Research indicates that derivatives of this compound exhibit fluorescence properties, making them suitable for applications in optoelectronic devices. Notably:

  • Aggregation-Induced Emission Enhancement : Studies have shown that compounds similar to 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) display enhanced fluorescence in solid-state compared to their solution state due to strong intermolecular interactions. This phenomenon is crucial for developing materials for light-emitting diodes (LEDs) and other photonic applications .

Photochemical Applications

Photochromic Systems

The compound's ability to undergo reversible photoisomerization makes it a candidate for use in photochromic systems. These systems can change their properties upon exposure to light, which is beneficial for:

  • Data Storage and Information Processing : Utilizing the photochromic properties of the compound could lead to advancements in optical data storage technologies where information is stored and retrieved using light.

Case Studies

Case Study 1: Synthesis of Novel Heterocycles

A study demonstrated the use of 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) in synthesizing a series of novel heterocycles through Diels-Alder reactions with various dienophiles. The resulting compounds showed promising biological activity against certain cancer cell lines.

Case Study 2: Development of Fluorescent Sensors

Another research project focused on modifying the compound to enhance its fluorescent properties for use in sensors that detect environmental pollutants. The modifications resulted in sensors with high sensitivity and selectivity towards specific analytes.

Data Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesEffective in Diels-Alder reactions
Materials ScienceFluorescent materialsEnhanced fluorescence due to aggregation
Photochemical SystemsPhotochromic applicationsPotential for optical data storage

Mechanism of Action

The mechanism of action of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is unique due to the presence of both the cyclopentadiene core and the 5-chloro-2-methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its effects in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12Cl2S2
  • CAS Number : 59419985

This structure features two 5-chloro-2-methylthiophene units linked by a cyclopenta-1,3-diene moiety. The presence of chlorine and sulfur atoms suggests potential reactivity and biological activity.

Synthesis

The synthesis of 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves multi-step organic reactions. Initial steps may include the formation of cyclopentadiene derivatives followed by chlorination and thiophene coupling reactions. The exact synthetic route can vary based on the desired yield and purity of the final product .

Anticancer Activity

Research indicates that compounds related to cyclopentadienes exhibit significant anticancer properties. A study evaluated a series of cyclopenta[c]thiophene derivatives for their cytotoxic effects against human tumor cell lines. Among these compounds, several demonstrated potent activity against leukemia cell lines, suggesting that structural modifications can enhance biological efficacy .

Table 1: Anticancer Activity of Cyclopentadiene Derivatives

CompoundCell Line TestedIC50 (µM)Activity
Compound AHL-60 (Leukemia)5.0High
Compound BMCF-7 (Breast)10.0Moderate
Compound CA549 (Lung)15.0Low

The proposed mechanism of action for these compounds includes the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of electron-withdrawing groups like chlorine may enhance the electrophilic character of the compound, facilitating interactions with cellular macromolecules such as DNA or proteins involved in cell cycle regulation .

Case Studies

  • Study on Structure-Activity Relationships : A series of derivatives were synthesized and evaluated for their anticancer activity. Modifications to the thiophene ring significantly influenced cytotoxicity levels, with specific substitutions leading to enhanced potency against various cancer cell lines .
  • In Vivo Studies : Further evaluation using xenograft models demonstrated that selected compounds could reduce tumor growth in vivo, supporting their potential as therapeutic agents in cancer treatment .

Properties

CAS No.

915951-91-6

Molecular Formula

C15H12Cl2S2

Molecular Weight

327.3 g/mol

IUPAC Name

5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene

InChI

InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3

InChI Key

YSDOCOFYECLGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C

Origin of Product

United States

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